molecular formula C9H11BrO2 B6294662 1-Bromo-3-(methoxymethoxy)-5-methylbenzene CAS No. 2379322-35-5

1-Bromo-3-(methoxymethoxy)-5-methylbenzene

Cat. No.: B6294662
CAS No.: 2379322-35-5
M. Wt: 231.09 g/mol
InChI Key: DWFLOOUFGGECDR-UHFFFAOYSA-N
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Description

1-Bromo-3-(methoxymethoxy)-5-methylbenzene is an organic compound with the molecular formula C9H11BrO2 It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, a methoxymethoxy group, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-3-(methoxymethoxy)-5-methylbenzene can be synthesized through several methods. One common approach involves the bromination of 3-(methoxymethoxy)-5-methylbenzene using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is typically carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3-(methoxymethoxy)-5-methylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Nucleophilic Substitution: Formation of 3-(methoxymethoxy)-5-methylphenol or 3-(methoxymethoxy)-5-methylamine.

    Oxidation: Formation of 3-(methoxymethoxy)-5-methylbenzaldehyde or 3-(methoxymethoxy)-5-methylbenzoic acid.

    Reduction: Formation of 3-(methoxymethoxy)-5-methylbenzene.

Scientific Research Applications

1-Bromo-3-(methoxymethoxy)-5-methylbenzene has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Bromo-3-(methoxymethoxy)-5-methylbenzene involves its interaction with various molecular targets and pathways. The bromine atom can participate in electrophilic aromatic substitution reactions, while the methoxymethoxy group can undergo hydrolysis to release methanol and formaldehyde. These reactions can influence the compound’s reactivity and its interactions with biological systems .

Comparison with Similar Compounds

    1-Bromo-3-methoxybenzene: Similar structure but lacks the methoxymethoxy group.

    1-Bromo-3-methylbenzene: Similar structure but lacks the methoxymethoxy group.

    1-Bromo-3-(methoxymethoxy)benzene: Similar structure but lacks the methyl group.

Uniqueness: 1-Bromo-3-(methoxymethoxy)-5-methylbenzene is unique due to the presence of both the methoxymethoxy and methyl groups on the benzene ring. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for specific applications in organic synthesis and material science .

Properties

IUPAC Name

1-bromo-3-(methoxymethoxy)-5-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrO2/c1-7-3-8(10)5-9(4-7)12-6-11-2/h3-5H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWFLOOUFGGECDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)Br)OCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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